molecular formula C12H13NO B3347476 3-(1-Methyl-1H-indol-3-yl)propanal CAS No. 136416-07-4

3-(1-Methyl-1H-indol-3-yl)propanal

Cat. No. B3347476
Key on ui cas rn: 136416-07-4
M. Wt: 187.24 g/mol
InChI Key: WAOFJJFRSUTEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596738B1

Procedure details

Methyltriphenylphosphonium bromide (2.06 g, 5.77 mmol) was dried in vacuo for 2 hours then suspended with stirring in tetrahydrofuran (15 ml) under nitrogen. The mixture was cooled to −78° C. and n-butyllithium in tetrahydrofuran (3.75 ml, 5.77 mmol) was added dropwise. After stirring for 2 hours being allowed to warm to room temperature, the mixture was again cooled to −78° C. and 3-(1-methylindol-3-yl)propionaldehyde (90° mg, 4.81 mmol) in tetrahydrofuran (6 ml) was added dropwise. After 2 hours stirring at room temperature, the reaction was quenched by addition of aqueous ammonium chloride. This mixture was extracted with ethyl acetate, and the extracts were washed with brine, dried (magnesium sulfate) and evaporated in vacuo. The residue was purified by silica gel (36 g) chromatography eluting with hexane/ethyl acetate (20:1) to give 3-(3-butenyl)-1-methylindole (539 mg, 60.5%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
solvent
Reaction Step One
Quantity
4.81 mmol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.06 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](CCC=O)=[CH:8]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:1]([C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]([CH3:6])[CH:8]=1)[CH2:2][CH:3]=[CH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.81 mmol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)CCC=O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.06 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again cooled to −78° C.
STIRRING
Type
STIRRING
Details
After 2 hours stirring at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel (36 g) chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC=C)C1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 539 mg
YIELD: PERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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